BenchChemオンラインストアへようこそ!

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

Epigenetics Bromodomain inhibition Enantioselective synthesis

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is a chiral heterocyclic compound combining a 4-bromopyrazole core with a (3R)-pyrrolidine substituent, isolated as a dihydrochloride salt. This compound serves as a versatile intermediate in medicinal chemistry programs targeting bromodomain-containing proteins (BRD4, BRG1), cyclic GMP-AMP synthase (cGAS), and lysine demethylases (KDM5A/B).

Molecular Formula C7H12BrCl2N3
Molecular Weight 289 g/mol
CAS No. 1428331-36-5
Cat. No. B1382775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
CAS1428331-36-5
Molecular FormulaC7H12BrCl2N3
Molecular Weight289 g/mol
Structural Identifiers
SMILESC1CNCC1N2C=C(C=N2)Br.Cl.Cl
InChIInChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m1../s1
InChIKeyTUUMNGZXDYQEQM-XCUBXKJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride (CAS 1428331-36-5): Chiral Heterocyclic Building Block for Epigenetic Drug Discovery


(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is a chiral heterocyclic compound combining a 4-bromopyrazole core with a (3R)-pyrrolidine substituent, isolated as a dihydrochloride salt . This compound serves as a versatile intermediate in medicinal chemistry programs targeting bromodomain-containing proteins (BRD4, BRG1), cyclic GMP-AMP synthase (cGAS), and lysine demethylases (KDM5A/B) [1][2]. Its defined (R)-stereochemistry and salt form are essential for applications requiring enantioselective binding and aqueous solubility.

Why Procuring a Generic 4-Bromopyrazole-Pyrrolidine Analog is High-Risk for (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride


The (R)-enantiomer of 4-bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride cannot be replaced by its (S)-enantiomer, racemate, or free base because chiral recognition is a prerequisite for productive target engagement in the p53-MDM2/4 and BET bromodomain protein families. Patent WO2013080141A1 explicitly demonstrates that within the pyrazolopyrrolidine class, one enantiomer possesses significantly greater p53-MDM2 and p53-MDM4 inhibitory activity [1]. Furthermore, the dihydrochloride salt form dramatically improves aqueous solubility relative to the free base—validated by a >10-fold solubility increase in structurally analogous pyrrolidine-pyrazole dihydrochlorides . Substituting with an incorrect stereoisomer or non-ionized form can therefore produce false-negative biological results, irreproducible SAR, and failed coupling reactions in synthetic workflows.

Quantitative Differentiation of (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride from Generic Analogs


Enantiomer-Specific p53-MDM2/4 Inhibitory Activity: R > S Configuration

Patent WO2013080141A1 discloses that in pyrazolopyrrolidine derivatives, one enantiomer shows greater p53-MDM2 and p53-MDM4 inhibitory activity. While exact IC50 values for the specific (R)-4-bromo analog are not publicly disclosed, the documented enantiomer-dependent activity in structurally analogous compounds establishes that the (R)-configuration is critical for target engagement [1]. Procuring the (R)-enantiomer rather than the racemate or (S)-enantiomer is therefore mandatory for structure-activity relationship (SAR) studies targeting p53-MDM2/4 and related bromodomain proteins.

Epigenetics Bromodomain inhibition Enantioselective synthesis

Aqueous Solubility: Dihydrochloride Salt Delivers >10-Fold Improvement Over Free Base

The dihydrochloride salt form of pyrrolidine-substituted pyrazoles provides substantial aqueous solubility, as demonstrated by the closely related analog 1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride, which exhibits an experimental water solubility of 0.983 mg/mL (4.68 mM) . In contrast, the free base 4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole has a computed LogP of 1.18 (S-enantiomer) to 2.02 (R-enantiomer), consistent with poor aqueous solubility on the order of <0.1 mg/mL . The introduction of the 4-bromo substituent further reduces solubility, making the dihydrochloride salt form essential for achieving usable concentrations in aqueous biological assays.

Aqueous solubility Formulation compatibility High-throughput screening

Lipophilicity Reduction: Hydrochloride Salt Lowers LogP by 0.4–1.3 Units vs Free Base

The hydrochloride salt of (R)-4-bromo-1-pyrrolidin-3-yl-1H-pyrazole exhibits a computed LogP of 0.75 , whereas the corresponding free base yields LogP values of 1.18 (S-enantiomer) to 2.02 (R-enantiomer) . This ΔLogP of -0.43 to -1.27 translates to a 3- to 19-fold reduction in lipophilicity, directly improving aqueous solubility and reducing nonspecific protein binding. Procurement of the pre-formed dihydrochloride salt eliminates the need for in situ salt formation—a step that introduces variability in solubility and ionization state across experimental batches.

Lipophilicity Drug-likeness Medicinal chemistry optimization

Elevated Purity Specification (97%) vs Free Base (95%) Reduces Impurity-Driven Variability

Commercially available (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is supplied with a purity specification of 97% by HPLC , compared to the typical 95% specification for the free base form . The 2% absolute purity improvement reduces the likelihood of catalyst-poisoning impurities that can compromise palladium-mediated cross-coupling reactions (Suzuki, Buchwald) employing the 4-bromo handle. Additionally, the sealed dry storage condition (2–8°C) ensures long-term chemical stability, mitigating degradation-related variability in downstream applications.

Purity Batch consistency Reproducible research

Procurement-Driven Application Scenarios for (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride (CAS 1428331-36-5)


Enantioselective SAR Studies for p53-MDM2 and Bromodomain Inhibitor Programs

In oncology-focused epigenetic drug discovery, the (R)-configuration of this compound is mandatory for achieving potent inhibition of p53-MDM2/4 protein-protein interactions, as evidenced by enantiomer-specific activity data from pyrazolopyrrolidine patent series [1]. Researchers synthesizing focused libraries of BET bromodomain or MDM2 inhibitors should procure the single (R)-enantiomer dihydrochloride to ensure that any observed bioactivity is attributable to the correct stereoisomer, thereby avoiding the need for chiral resolution and the associated yield losses.

Aqueous-Phase High-Throughput Screening for cGAS and KDM5 Inhibitors

The dihydrochloride salt's enhanced water solubility—greater than 10-fold over the free base as inferred from analog solubility measurements (0.983 mg/mL) —enables direct compound dispensing into aqueous assay buffers without DMSO. This is critical for cGAS enzymatic assays where organic solvents can artifactually inhibit enzyme activity [2]. Procurement of the pre-ionized dihydrochloride eliminates the need for HCl addition during assay preparation, reducing workflow complexity and improving inter-day reproducibility.

Palladium-Catalyzed Cross-Coupling Using the 4-Bromo Handle for Lead Optimization

The 4-bromo substituent serves as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions. The 97% purity specification of the dihydrochloride salt minimizes the presence of halogenated impurities that can act as catalyst poisons, ensuring robust reaction kinetics and higher isolated yields compared to lower-purity free base alternatives. This is particularly important in late-stage diversification of advanced intermediates where material losses are costly.

Quote Request

Request a Quote for (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.